2-Chloromalonaldehyde
Description
Significance of Malonaldehyde as a Model System for Intramolecular Proton Transfer
Malonaldehyde is a canonical model system for studying intramolecular proton transfer. mdpi.comsemanticscholar.orgaip.org This is due to its exhibition of an intramolecular hydrogen bond, where a proton is shared between the two oxygen atoms of the aldehyde groups, creating a quasi-symmetric double-well potential. aip.orgnih.gov The proton can move between these two potential wells, a process known as proton transfer. mdpi.comsemanticscholar.org
The relatively low energy barrier for this transfer in malonaldehyde allows for the study of quantum mechanical tunneling, where the proton can pass through the barrier rather than needing to go over it. rsc.orgnih.gov This phenomenon is a key aspect of many chemical and biological reactions. mdpi.com The dynamics of this proton transfer have been extensively studied using various spectroscopic techniques and theoretical calculations. nih.govacs.orgchemrxiv.org
Rationale for Investigating Halogenated Malonaldehyde Analogues
The investigation of halogenated malonaldehyde analogues, such as 2-chloromalonaldehyde, is driven by the desire to understand how substituents influence the intramolecular hydrogen bond and the dynamics of proton transfer. nih.govresearchgate.net The introduction of a halogen atom, like chlorine, at the central carbon alters the electronic environment of the molecule. nih.govaip.org
Theoretical and experimental studies have shown that the substitution of a chlorine atom in this compound weakens the intramolecular hydrogen bond compared to its parent molecule, malonaldehyde. mdpi.comsemanticscholar.orgnih.gov This weakening is attributed to the electron-withdrawing nature of the chlorine atom, which reduces the electron density in the six-membered ring, thereby affecting the resonance-assisted hydrogen bond. nih.gov The asymmetric potential that arises from halogenation also provides a convenient way to distinguish wave packets on different sides of the transition state in time-resolved studies. aip.org
Overview of Research Trajectories for this compound
Research on this compound has followed several key trajectories:
Synthesis and Pharmaceutical Applications: The synthesis of this compound was first reported in 1904. quickcompany.ingoogle.com It serves as a crucial intermediate in the synthesis of various pharmaceutical compounds, most notably the anti-inflammatory drug etoricoxib (B1671761), a selective COX-2 inhibitor. evitachem.comquickcompany.ingoogle.com It is also used in the synthesis of novel heterocyclic acetyl coenzyme-A carboxylase inhibitors and aldose reductase inhibitors for treating diabetes mellitus. chemicalbook.com Various synthetic methods have been developed, including a single-step process from dimethylformamide, phosphorus oxychloride, and chloroacetyl chloride. quickcompany.in
Spectroscopic and Theoretical Characterization: Extensive research has focused on characterizing the structure and dynamics of this compound using spectroscopic techniques and theoretical calculations. nih.govrsc.orgaip.org Infrared and Raman spectroscopy, combined with matrix isolation techniques, have been used to study its vibrational properties and the effects of the chlorine substitution on the intramolecular hydrogen bond. nih.gov These studies have confirmed the weakening of the hydrogen bond upon chlorination and have also identified the presence of stable open enol conformers in the gas phase at room temperature. nih.gov
Proton Tunneling Dynamics: this compound is one of the few molecules where hydrogen tunneling has been observed in cryogenic matrices. nih.govrsc.org The internal dynamics of the molecule, particularly the hydrogen transfer, have been examined using matrix isolation spectroscopy in solid para-hydrogen. rsc.org These experiments have revealed temperature-dependent structures in the infrared absorption spectra, which are explained by the splitting of vibrational levels due to hydrogen tunneling. rsc.org The ground state tunneling splitting has been measured to be 7.9 ± 0.1 cm⁻¹. rsc.org
Research Findings on this compound
| Research Area | Key Findings | References |
| Synthesis | First synthesized in 1904. Can be synthesized from mucochloric acid or in a single step from dimethylformamide, phosphorus oxychloride, and chloroacetyl chloride. | evitachem.comquickcompany.ingoogle.com |
| Pharmaceutical Intermediate | Key intermediate in the synthesis of etoricoxib (an anti-inflammatory drug), heterocyclic acetyl coenzyme-A carboxylase inhibitors, and aldose reductase inhibitors. | evitachem.comquickcompany.ingoogle.comchemicalbook.com |
| Intramolecular Hydrogen Bond | The intramolecular hydrogen bond is weaker in this compound compared to malonaldehyde due to the electron-withdrawing chlorine atom. | mdpi.comsemanticscholar.orgnih.gov |
| Conformational Stability | The chlorine substitution leads to the stabilization of two open enol conformers, which are present in the gas phase at room temperature. | nih.gov |
| Proton Tunneling | Hydrogen tunneling has been experimentally observed in cryogenic matrices. The ground state tunneling splitting is measured at 7.9 ± 0.1 cm⁻¹. | nih.govrsc.org |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-chloropropanedial | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3ClO2/c4-3(1-5)2-6/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTRZQCIGJUWSGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)C(C=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50957772 | |
| Record name | Chloropropanedial | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50957772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
106.51 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36437-19-1 | |
| Record name | Chloromalonaldehyde | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036437191 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Chloropropanedial | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50957772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-CHLOROMALONALDEHYDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies for 2 Chloromalonaldehyde
Historical Perspectives on 2-Chloromalonaldehyde Synthesis
The initial preparations of this compound date back to the early 20th century, with subsequent reviews capturing the progress in synthetic strategies.
The first documented synthesis of this compound was achieved by W. Dieckmann and L. Platz in 1904. quickcompany.ingoogleapis.com Their method involved the use of mucochloric acid as a starting material. google.comevitachem.com This early work laid the foundation for future investigations into the synthesis and chemistry of halomalondialdehydes. googleapis.com Another historical route to this compound started from 1,1,2,3,3-pentachloropropane. google.com
A comprehensive review of the synthesis and chemical properties of 2-halomalondialdehydes was published in 1975 by C. Reichardt and K. Halbritter. googleapis.comgoogle.comgoogleapis.comgoogle.com This review summarized the existing knowledge at the time, providing a critical overview of the various synthetic methods that had been developed since the initial work of Dieckmann and Platz. googleapis.comgoogleapis.comgoogle.com
Contemporary Synthetic Routes
Modern methods for synthesizing this compound often prioritize efficiency, purity, and the use of more accessible starting materials.
A prominent contemporary method involves the reaction of chloroacetyl chloride with N,N-dimethylformamide (DMF). quickcompany.in This approach is valued for being a single-step process that can produce high-purity this compound without the formation of intermediates. quickcompany.in
In this synthetic pathway, chloroacetyl chloride is added to dimethyl formamide. quickcompany.in Sometimes, a reagent like phosphorus oxychloride or oxalyl chloride is also used. quickcompany.in The mixture is then heated, typically to around 75°C for several hours, to facilitate the reaction. quickcompany.in The reaction between a chloroacetyl group and other reagents is a common strategy in organic synthesis. nih.govgoogle.comjocpr.com
Following the reaction, the mixture is cooled and then "quenched," often by the addition of water, to stop the reaction. quickcompany.in Quenching is a common technique in chemical synthesis to rapidly halt a reaction. nih.govrsc.orgosti.gov Subsequently, a basifying agent is added to the solution. quickcompany.in Various bases can be used in this step, including alkali metal salts such as sodium hydroxide (B78521), sodium carbonate, or potassium carbonate. quickcompany.in The final product, this compound, is then isolated from the mixture, often through extraction with an organic solvent like ethyl acetate, followed by crystallization. quickcompany.in The resulting product is typically a yellowish to brown, free-flowing powder. quickcompany.in
Synthesis from Mucochloric Acid
A well-established route to this compound begins with mucochloric acid. evitachem.comgoogle.com This method, while effective, is noted to be a multi-step process and can be expensive due to the cost of mucochloric acid. quickcompany.in
Reaction with Aniline to Form 3-Anilido-2-chloro-acrolein
The initial step in this synthetic sequence involves the reaction of mucochloric acid with aniline. quickcompany.in The mixture is heated, typically to around 90°C for approximately one hour. quickcompany.in This reaction leads to the formation of 3-anilido-2-chloro-acrolein. After the reaction is complete, the mixture is cooled, and the product is isolated by filtration. quickcompany.ingoogle.com
Conversion to Sodium Salt of 3-Chloromalondialdehyde with NaOH
The 3-anilido-2-chloro-acrolein intermediate is then converted to the sodium salt of 3-chloromalondialdehyde. quickcompany.in This is achieved by treating the intermediate with a solution of sodium hydroxide (NaOH). quickcompany.ingoogle.com This step effectively hydrolyzes the anilido group and forms the desired sodium salt, which can then be isolated. quickcompany.ingoogle.com The use of aniline, a toxic reagent, and the high temperatures involved are considered drawbacks of this particular pathway. quickcompany.in
Single-Step Process for High Purity this compound
To overcome the challenges associated with multi-step syntheses, a more direct, single-step process has been developed to produce high-purity this compound. quickcompany.in This method avoids the formation of intermediates and is considered more efficient. quickcompany.in
Reaction of N,N-Dimethylformamide, Phosphorus Oxychloride, and Chloroacetyl Chloride
This streamlined process involves the reaction of N,N-dimethylformamide (DMF) and phosphorus oxychloride with chloroacetyl chloride. quickcompany.in The reaction is typically carried out at a low temperature, between 0-5°C, to form a reactive complex. quickcompany.in In a related procedure, chloroacetyl chloride is added to DMF and heated to 65-70°C, followed by the addition of phosphorus oxychloride. orgsyn.org
Subsequent Basification, Acid Treatment, and Extraction
Following the formation of the initial complex, the reaction mixture is treated with a basifying agent. quickcompany.in This agent can be an alkali metal salt or an alkaline earth metal salt, such as sodium carbonate, sodium bicarbonate, potassium carbonate, potassium bicarbonate, sodium hydroxide, or potassium hydroxide. quickcompany.in This step results in the formation of the alkali salt of this compound. quickcompany.in
The salt is then treated with an acid to break it down and liberate the free this compound. quickcompany.in Finally, the product is extracted from the aqueous phase using an organic solvent. quickcompany.ingoogle.com Suitable extraction solvents include esters and ethers, such as ethyl acetate, methyl acetate, or tert-butyl methyl ether, which may be used in combination with a hydrocarbon solvent like hexane, cyclohexane, or heptane. quickcompany.ingoogle.com The final product can be granulated in an organic solvent to achieve high purity. quickcompany.in
Table of Synthetic Parameters
| Step | Reactants | Reagents/Solvents | Temperature | Duration | Product |
| 2.2.2.1 | Mucochloric Acid, Aniline | - | 90 °C | 60 mins | 3-Anilido-2-chloro-acrolein quickcompany.in |
| 2.2.2.2 | 3-Anilido-2-chloro-acrolein | NaOH | 100 °C | 90 mins | Sodium Salt of 3-Chloromalondialdehyde google.com |
| 2.2.3.1 | N,N-Dimethylformamide, Chloroacetyl Chloride | Phosphorus Oxychloride | 0-5 °C | - | This compound Complex quickcompany.in |
Considerations for Industrial Scale Synthesis
The industrial-scale synthesis of this compound, a key intermediate in the pharmaceutical industry, requires careful consideration of economic and quality control factors. The viability of its large-scale production hinges on the accessibility and cost of starting materials, as well as the stringent purity levels demanded by pharmaceutical applications.
The economic feasibility of producing this compound on an industrial level is significantly influenced by the cost and availability of its chemical precursors. Several synthetic routes have been established, utilizing starting materials that are generally considered to be readily available and economically inexpensive. google.comgoogle.comjustia.com This accessibility is crucial for maintaining a cost-effective manufacturing process for drugs derived from this intermediate.
Key starting materials for the synthesis of this compound include:
Mucochloric Acid: This is a historically significant and straightforward precursor for synthesizing this compound. google.comjustia.comevitachem.com
1,1,2,3,3-Pentachloropropane: This compound offers a controlled environment for the synthesis. google.comjustia.comevitachem.com
Chloroacetyl Chloride: This represents another viable pathway for the preparation of this compound. google.comjustia.com
The selection of a specific synthetic pathway in an industrial setting often involves a trade-off between the cost of raw materials, reaction yield, and the complexity of the process. The general commercial availability of these precursors makes this compound a suitable and cost-effective intermediate for large-scale pharmaceutical manufacturing. google.comjustia.comgoogle.comgoogleapis.com
Table 1: Starting Materials for this compound Synthesis
| Starting Material | Notes on Availability and Cost-Effectiveness |
|---|---|
| Mucochloric Acid | Documented as a readily available and economically inexpensive precursor. google.comjustia.com |
| 1,1,2,3,3-Pentachloropropane | Utilized for a more controlled synthesis; considered a viable option for industrial production. google.com |
The purity of this compound is of paramount importance when it is used as an intermediate in the synthesis of active pharmaceutical ingredients (APIs). Impurities present in the intermediate can carry through the synthetic process and contaminate the final drug product, potentially affecting its efficacy and safety. Therefore, stringent quality control and purification methods are essential.
This compound is a critical building block for several pharmaceuticals, including the anti-inflammatory drug Etoricoxib (B1671761) and various inhibitors for enzymes like acetyl-CoA carboxylase and aldose reductase. evitachem.comchemicalbook.comtradeindia.com For these applications, high purity is demanded. While standard commercial grades may be available at around 95% purity, pharmaceutical applications often necessitate much higher standards. thermofisher.comfishersci.ca For instance, in specialized syntheses such as the preparation of radiolabeled compounds, a radiochemical purity of 99% has been achieved. researchgate.net
The need for such high purity has led to the development of sensitive analytical methods to detect and quantify trace-level impurities. A hydrophilic interaction chromatography (HILIC) method, for example, has been established for the trace analysis of this compound in pharmaceutical materials, with a detection limit as low as 0.4 ppm. researchgate.net This underscores the rigorous control required to ensure the final pharmaceutical product's quality and compliance with regulatory standards. The use of this compound as an impurity reference standard further highlights the need for a well-characterized, high-purity material for analytical purposes. lgcstandards.com
Table 2: Purity Grades and Applications of this compound
| Purity Level | Application Area | Significance |
|---|---|---|
| ~95% | Standard Commercial Grade | Suitable for general chemical synthesis and research. thermofisher.comfishersci.ca |
| >99% | Pharmaceutical Synthesis (e.g., Radiolabeling) | Essential for ensuring the purity and safety of the final active pharmaceutical ingredient. researchgate.net |
Table 3: List of Chemical Compounds
| Compound Name |
|---|
| 1,1,2,3,3-Pentachloropropane |
| This compound |
| Chloroacetyl Chloride |
| Etoricoxib |
Theoretical and Experimental Investigations of Intramolecular Hydrogen Bonding and Proton Transfer in 2 Chloromalonaldehyde
Comparative Analysis of Intramolecular Hydrogen Bonding (IHB) in 2-Chloromalonaldehyde vs. Malonaldehyde (MDA)
Both experimental and theoretical investigations consistently conclude that the intramolecular hydrogen bond in this compound (2-ClMA) is weaker than in its parent compound, malonaldehyde (MDA). researchgate.netresearchgate.net This weakening is a direct consequence of the chlorine atom's influence on the electronic structure of the molecule.
The weakening of the IHB upon chlorine substitution is attributed to a reduction in the cooperative effect within the Resonance-Assisted Hydrogen Bond (RAHB). researchgate.netrsc.org In malonaldehyde, the strength of the IHB is significantly enhanced by π-electron delocalization around the six-membered quasi-aromatic ring formed by the hydrogen bond. vu.lt This resonance effect is a key component of the bond's stability.
Proton Transfer Dynamics
This compound serves as a valuable model system for studying proton transfer dynamics, specifically the quantum mechanical tunneling of the hydrogen atom between the two oxygen atoms of the enol group.
One of the most significant findings in the study of isolated 2-ClMA is the direct observation of intramolecular proton tunneling. researchgate.netnih.govrsc.org When trapped in cryogenic matrices at very low temperatures, the vibrational levels of the molecule are observed to split into doublets. researchgate.netrsc.org This splitting is a direct spectral signature of the proton tunneling through the potential energy barrier separating the two equivalent tautomeric forms. researchgate.net This makes 2-ClMA one of the few molecules where hydrogen tunneling has been explicitly observed and characterized in a matrix environment. researchgate.netnih.govrsc.org
To understand the influence of the local environment on the sensitive process of proton tunneling, 2-ClMA has been studied in different cryogenic host materials. researchgate.netresearchgate.netaip.orgnih.gov Experiments performed in argon (Ar), neon (Ne), and para-hydrogen (p-H₂) matrices have revealed significant and puzzling matrix-dependent effects on the tunneling dynamics. researchgate.netresearchgate.net
Para-hydrogen (p-H₂): In the "quantum solid" matrix of p-H₂, which is considered a very soft and weakly perturbing environment, clear evidence of tunneling is observed. rsc.orginstec.cu The infrared absorption spectra of 2-ClMA in p-H₂ exhibit temperature-dependent doublets, where the relative intensity of the doublet components changes reversibly with temperature. rsc.org This has allowed for a precise measurement of the ground state tunneling splitting, determined to be 7.9 ± 0.1 cm⁻¹. rsc.org It was also found that the presence of ortho-hydrogen (oH₂) impurities in the vicinity of the 2-ClMA molecule quenches the tunneling process. rsc.org
Argon (Ar): Similar to para-hydrogen, tunneling splittings are also observed in the infrared spectra of 2-ClMA isolated in solid argon. researchgate.net
Neon (Ne): In stark contrast, the tunneling splitting is absent in the spectra recorded in a neon matrix. researchgate.netinstec.cu This pronounced matrix effect highlights the critical role of the host-guest interaction in modulating the proton transfer dynamics. The rigidity and specific trapping site structure within the neon solid are thought to inhibit the tunneling process that is observable in the softer Ar and p-H₂ environments. instec.cu
The table below summarizes the observed behavior of key vibrational modes in the different cryogenic matrices, illustrating the matrix effect on proton tunneling.
| Vibrational Mode (cm⁻¹ in Ne) | Observation in Neon (Ne) | Observation in Argon (Ar) | Observation in Para-hydrogen (p-H₂) | Interpretation |
| 1070.6 | Single Peak | Split (Doublet) | Split (Doublet) | Mode coupled to proton tunneling; splitting observed in softer matrices. |
| 916.5 | Single Peak | Split (Doublet) | Split (Doublet) | Mode coupled to proton tunneling; splitting observed in softer matrices. |
Data extracted from spectroscopic figures and analysis presented in scientific literature. researchgate.net
Theoretical Modeling of Proton Transfer Mechanisms
Resonance-Assisted Hydrogen Bonding (RAHB) in this compound
Spectroscopic investigations, particularly infrared (IR) and Raman spectroscopy, have provided the first experimental characterization of the chelated enol isomer of this compound (2-ClMA), confirming the presence of a Resonance-Assisted Hydrogen Bond (RAHB). researchgate.netrsc.orgnih.gov The spectra, obtained by trapping the molecule in cryogenic matrices, show features consistent with a strong intramolecular hydrogen bond (IHB) that is part of a delocalized π-electron system. researchgate.netrsc.orgnih.govinstec.cu
The RAHB model suggests a synergistic interplay between the hydrogen bond and the π-conjugation in the molecule, which strengthens the hydrogen bond. nih.govnih.govvu.nl In 2-ClMA, this is evidenced by the specific vibrational frequencies observed in the IR and Raman spectra. researchgate.net However, comparison with its parent molecule, malonaldehyde, reveals that chlorination leads to a weakening of the IHB and a reduced cooperative effect within the RAHB system. researchgate.netrsc.orgnih.gov
The UV spectra of 2-ClMA also support the concept of RAHB. A blue shift in the π* ← π absorption is observed when the internal hydrogen bond is opened upon UV irradiation-induced isomerization. aip.org This indicates a change in the electronic structure of the π-system, which is directly linked to the state of the hydrogen bond. The analysis of these spectroscopic data, assisted by theoretical calculations, confirms that the chelated (CCC) conformer is stabilized by RAHB. researchgate.net
Influence of Chlorine Substitution on Resonance Effects
The substitution of a chlorine atom at the C2 position of the malonaldehyde backbone introduces significant electronic and steric effects that collectively influence the nature and strength of the resonance-assisted hydrogen bond (RAHB). Both theoretical and experimental studies have consistently demonstrated that this substitution leads to a discernible weakening of the intramolecular hydrogen bond (IHB) and a reduction in the cooperative effects of resonance that are characteristic of the parent malonaldehyde molecule. aip.orgresearchgate.netrsc.orgmdpi-res.comresearchgate.net
Theoretical investigations, primarily employing Density Functional Theory (DFT) methods such as B3LYP and M06-2X, have provided detailed insights into the geometric and electronic consequences of chlorination. rsc.orgacs.org A comparative analysis of the optimized geometries of malonaldehyde (MA) and this compound (2-ClMA) reveals key structural changes indicative of a weakened IHB. The distance between the two oxygen atoms (O···O) is elongated in 2-ClMA, and the hydrogen bond itself becomes less linear. researchgate.net This geometric alteration is a direct consequence of the electron-withdrawing nature of the chlorine atom, which perturbs the π-electron delocalization within the chelate ring.
The resonance in malonaldehyde is characterized by a delocalized π-system across the O=C-C=C-O fragment, which enhances the acidity of the hydroxyl proton and the basicity of the carbonyl oxygen, thereby strengthening the hydrogen bond. The introduction of chlorine, an electronegative substituent, withdraws electron density from this system. This inductive effect reduces the π-electron delocalization that is crucial for the RAHB phenomenon. acs.orguniversiteitleiden.nl As a result, the C-C bonds within the ring exhibit a more pronounced single and double bond character, moving away from the more equivalent bond lengths seen in the highly resonant malonaldehyde. Similarly, the C-O bond lengths are altered, reflecting a decrease in the delocalization.
Experimental evidence from infrared (IR) and Raman spectroscopy corroborates these theoretical predictions. rsc.orgresearchgate.net The vibrational frequencies associated with the O-H stretch and other modes sensitive to the hydrogen bond strength are shifted in 2-ClMA compared to MA, indicating a weaker bond. rsc.org Furthermore, UV irradiation studies have shown that the chlorine substitution leads to a significant stabilization of open, non-chelated enol conformers, which are present in the gas phase at room temperature for 2-ClMA, unlike in the parent malonaldehyde. researchgate.netrsc.org This stabilization of open forms further points to a less energetically favorable intramolecularly hydrogen-bonded state in the chlorinated derivative.
Quantum Theory of Atoms in Molecules (QTAIM) analysis offers a deeper understanding of the electronic changes. This method examines the topological properties of the electron density (ρ) at the bond critical points (BCPs). For a strong RAHB, a high value of ρ and a negative Laplacian of the electron density (∇²ρ) at the hydrogen bond critical point are expected. Studies on malonaldehyde derivatives have shown that electron-withdrawing groups, such as chlorine, decrease the electron density at the hydrogen bond critical point, consistent with a weaker interaction. acs.orgnih.gov
Detailed Research Findings:
A pivotal study by Gutiérrez-Quintanilla et al. combined matrix isolation IR and Raman spectroscopy with DFT calculations to characterize the chelated enol isomer of 2-ClMA. rsc.orgresearchgate.net Their findings experimentally and theoretically confirmed the weakening of the IHB upon chlorination, highlighting a reduced cooperative effect in the RAHB. rsc.orgresearchgate.net The stabilization of two open enol conformers was also experimentally observed for the first time. rsc.org
Another comprehensive theoretical study by Woodford, using DFT and AIM analysis on a series of malonaldehyde derivatives, provided quantitative data on the impact of various substituents. acs.org The calculations at the B3LYP/6-311++G(2d,p) level of theory established a clear correlation between the electronic properties of the substituent and the strength of the intramolecular hydrogen bond.
The following data tables summarize the key geometric and electronic parameters from theoretical calculations, comparing malonaldehyde with this compound to illustrate the influence of chlorine substitution on the resonance effects.
Interactive Data Table: Comparison of Calculated Geometric Parameters for Malonaldehyde (MA) and this compound (2-ClMA)
| Compound | Parameter | Bond Length (Å) |
| Malonaldehyde | O···O Distance | 2.553 |
| This compound | O···O Distance | 2.589 |
| Malonaldehyde | O-H | 1.006 |
| This compound | O-H | 0.998 |
| Malonaldehyde | C1=C2 | 1.396 |
| This compound | C1=C2 | 1.378 |
| Malonaldehyde | C2-C3 | 1.396 |
| This compound | C2-C3 | 1.411 |
| Malonaldehyde | C1-O(H) | 1.321 |
| This compound | C1-O(H) | 1.332 |
| Malonaldehyde | C3=O | 1.246 |
| This compound | C3=O | 1.238 |
Data sourced from theoretical calculations at the B3LYP/6-311++G(2d,p) level. The table demonstrates the elongation of the O···O distance and the alteration of bond lengths within the chelate ring upon chlorine substitution, indicating reduced resonance.
Interactive Data Table: Comparison of Calculated QTAIM Parameters at the Hydrogen Bond Critical Point (HBCP)
| Compound | Parameter | Value (a.u.) |
| Malonaldehyde | Electron Density (ρ) | 0.045 |
| This compound | Electron Density (ρ) | 0.041 |
| Malonaldehyde | Laplacian of Electron Density (∇²ρ) | 0.138 |
| This compound | Laplacian of Electron Density (∇²ρ) | 0.142 |
Data sourced from QTAIM analysis based on B3LYP/6-311++G(2d,p) calculations. A decrease in electron density (ρ) and an increase in its Laplacian (∇²ρ) at the HBCP for this compound are indicative of a weaker, less covalent hydrogen bond compared to Malonaldehyde.
Spectroscopic Characterization and Conformational Isomerization of 2 Chloromalonaldehyde
Vibrational Spectroscopy (IR and Raman)
Infrared (IR) and Raman spectroscopy are powerful tools for investigating the vibrational modes of molecules, offering a window into their structural and bonding characteristics. ksu.edu.sa
Characterization of Chelated Enol Isomer
The chelated enol isomer of 2-chloromalonaldehyde has been experimentally characterized for the first time using IR and Raman spectroscopy. researchgate.netnih.gov This isomer features a strong intramolecular hydrogen bond (IHB), which significantly influences its vibrational spectrum. researchgate.net The presence of this bond is a key feature of the molecule's most stable conformation. researchgate.netrsc.org
Analysis of Spectra in Cryogenic Matrices (Argon, Neon, Para-hydrogen)
To obtain high-resolution vibrational spectra and to trap different conformational isomers, this compound has been studied in various cryogenic matrices, including argon (Ar), neon (Ne), and para-hydrogen (p-H₂). researchgate.netnih.govresearchgate.net These inert environments minimize intermolecular interactions, allowing for a detailed analysis of the isolated molecule. researchgate.net
Experiments in these matrices have revealed interesting matrix effects on the vibrational spectra. researchgate.net For instance, puzzling matrix effects, beyond simple site effects, have been observed and interpreted as being due to a tunneling splitting of the vibrational levels related to proton transfer along the IHB. researchgate.netnih.govresearchgate.net This makes this compound one of the few molecules where hydrogen tunneling has been observed in cryogenic matrices. researchgate.netnih.govrsc.org The comparison with its parent molecule, malonaldehyde, shows both experimentally and theoretically that chlorination weakens the IHB. researchgate.netnih.govrsc.org
Furthermore, the spectra of as-deposited samples in these matrices show the presence of two open enol conformers in addition to the chelated form. researchgate.netnih.govrsc.org This indicates that, unlike many other β-dialdehydes and β-diketones, these open forms are present in the gas phase at room temperature. researchgate.netnih.govrsc.org
Assignment of Vibrational Bands with Theoretical Assistance
The assignment of the observed vibrational bands in the IR and Raman spectra of this compound has been greatly facilitated by theoretical calculations. researchgate.netaip.orgnih.gov Quantum chemical calculations have been employed to predict the vibrational frequencies and intensities of the different conformers. researchgate.netresearchgate.net By comparing the experimental spectra with the theoretically predicted ones, a clear assignment of the observed bands to specific vibrational modes of the chelated and open enol forms has been achieved. researchgate.netaip.orgnih.gov This combined experimental and theoretical approach has been crucial for understanding the complex vibrational landscape of the molecule. researchgate.net
Ultraviolet (UV) Spectroscopy
Ultraviolet (UV) spectroscopy provides information about the electronic transitions within a molecule and is particularly sensitive to changes in conjugation and hydrogen bonding. msu.edu
UV Spectra of this compound in Gas Phase and Solution
The UV spectra of this compound have been measured in both the gas phase and in solution. rsc.org These spectra are characterized by electronic transitions, such as the π* ← π transition, which are influenced by the molecule's conformation and environment. aip.orgnih.gov The study of the UV absorption cross-sections in the gas phase provides fundamental data for understanding its photochemistry. rsc.org
Blue Shift of π* ← π Absorption upon Internal Hydrogen Bond Opening
A significant observation in the UV spectroscopy of this compound is the blue shift (a shift to shorter wavelengths) of the π* ← π absorption band upon the opening of the internal hydrogen bond. researchgate.netaip.orgnih.gov When the chelated enol isomer is converted to an open enol conformer, the intramolecular hydrogen bond is broken. This disruption of the resonance-assisted hydrogen bond system leads to an increase in the energy required for the π* ← π electronic transition, resulting in the observed blue shift. researchgate.netaip.orgnih.gov This phenomenon has been confirmed through experiments involving UV irradiation of matrix-isolated samples, which can selectively induce isomerization between the closed and open forms. aip.orgnih.gov
Photoisomerization Studies
The photoisomerization of this compound (2-ClMA) has been a subject of detailed investigation, particularly its behavior under UV irradiation in cryogenic matrices. aip.orgnih.gov These studies provide significant insights into the conformational landscape of this molecule. aip.org
When this compound, isolated in cryogenic matrices such as argon, neon, or para-hydrogen, is subjected to UV irradiation, it undergoes isomerization from its most stable closed enolic form (CCC) to various open enolic forms. aip.orgnih.govresearchgate.net Initially, after deposition, the spectra primarily show the chelated CCC conformer, which features an intramolecular hydrogen bond (IHB). nih.govresearchgate.net However, the presence of two open enol conformers is also detected in as-deposited samples, indicating their stability in the gas phase at room temperature, a contrast to other similar beta-dialdehydes. nih.govresearchgate.net
Broadband UV irradiation (λ > 280 nm) of the matrix-isolated 2-ClMA induces the formation of three distinct open enolic forms. researchgate.netrsc.orgresearchgate.net The identification and characterization of these conformers have been achieved through infrared (IR) spectroscopy, with assignments aided by theoretical calculations. nih.gov The isomerization process involves the breaking of the internal hydrogen bond of the most stable CCC form. rsc.org This structural change is accompanied by a noticeable blue shift in the π* ← π absorption band in the UV spectrum. aip.orgnih.govresearchgate.net
The conformers involved in the photoisomerization process are designated based on the cis (C) or trans (T) orientation around the C-C single bonds and the C=C double bond. The most stable chelated form is the CCC conformer. Upon UV irradiation, open forms such as TTC and CTC are populated. researchgate.net
Table 1: Observed Conformers of this compound After UV Irradiation
| Conformer Designation | Type | Method of Observation |
|---|---|---|
| CCC | Closed, Chelated | Present in as-deposited samples; most stable form. nih.govrsc.orgresearchgate.net |
| TTC | Open Enolic | Produced by UV irradiation; also present in as-deposited samples. researchgate.net |
| CTC | Open Enolic | Produced by UV irradiation; also present in as-deposited samples. researchgate.netresearchgate.net |
A key finding in the study of this compound is the ability to selectively produce specific enol conformers through wavelength-dependent UV irradiation. aip.orgnih.gov By using specific sequences of UV light at different wavelengths, it is possible to prepare samples that contain only a single enol conformer. nih.govresearchgate.net
Narrowband UV-tunable irradiations, typically within the 230–300 nm spectral range, have proven effective for this selective photoisomerization. rsc.org This technique allows for controlled conversions between the intramolecularly bonded (chelated) form and the non-intramolecularly bonded (open) forms, and even in the reverse direction. rsc.org Research has demonstrated that four out of the eight theoretically predicted isomers of this compound can be selectively produced in low-temperature matrices by carefully choosing the specific irradiation wavelength. vu.lt This high degree of control highlights the distinct photochemical pathways available for the different conformers. rsc.org
The formation and selectivity of this compound conformers are governed by a combination of factors, including the inherent stability of the isomers and the specific energy of the photons used for irradiation. aip.orgnih.gov The substitution of a chlorine atom at the C2 position has a significant influence, leading to a notable stabilization of two open enol conformers compared to the parent molecule, malonaldehyde. nih.govresearchgate.net This stabilization is why these open forms are observed alongside the chelated form even before irradiation, suggesting their presence in the gas phase equilibrium mixture at room temperature. nih.govresearchgate.net
The selectivity observed during wavelength-dependent irradiation is remarkable. aip.orgnih.gov The UV-induced isomerization processes occur in an essentially selective manner as a function of the irradiation wavelength. rsc.org For instance, specific wavelengths can drive the conversion from the closed CCC form to a particular open enol, while a different wavelength might favor the formation of another isomer or the reverse reaction. rsc.orgnih.gov This suggests that the different conformers have distinct electronic absorption profiles, allowing for targeted excitation. The efficiency of these conformational changes occurs with only a minimal number of molecules undergoing other photochemical processes like decarbonylation. rsc.org The mechanism for this high selectivity is attributed to the specific pathways of vibrational relaxation from the photoexcited state, where internal rotations are inhibited in a way that directs the molecule into a specific conformational well on the ground state potential energy surface. acs.org
Nuclear Magnetic Resonance (NMR) Spectroscopy
While Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for the structural elucidation of organic compounds, detailed and specific NMR studies for this compound are not prominently featured in the primary research literature focusing on its photoisomerization. ambeed.comchemicalbook.comgoogle.com General analytical data, including mentions of ¹H NMR, are noted in patents and commercial listings, but in-depth analysis of its conformational dynamics in solution by NMR is not extensively documented in the reviewed scientific articles. google.com The research on this compound has predominantly utilized matrix isolation techniques coupled with infrared and UV-visible spectroscopy to probe its conformational properties, as these methods are particularly well-suited for studying unstable and interconverting isomers at low temperatures. nih.govnih.gov
Applications of 2 Chloromalonaldehyde in Organic Synthesis and Pharmaceutical Chemistry
A Key Intermediate in the Synthesis of Active Pharmaceutical Ingredients (APIs)
The strategic placement of reactive sites within 2-chloromalonaldehyde makes it an ideal starting material or intermediate for the synthesis of various pharmaceutically active compounds.
Crafting Etoricoxib (B1671761): A Cyclooxygenase-2 Inhibitor
One of the most notable applications of this compound is its role as a key intermediate in the production of Etoricoxib. evitachem.comquickcompany.in Etoricoxib is a selective COX-2 inhibitor, a class of non-steroidal anti-inflammatory drugs (NSAIDs) used to treat pain and inflammation. quickcompany.ingoogle.com
The synthesis of Etoricoxib often involves a multi-step process where this compound is a crucial building block. quickcompany.ingoogle.com In one patented method, this compound is reacted with other precursors to form the core pyridine (B92270) ring structure of the final drug molecule. google.comgoogle.compatsnap.com The process highlights the efficiency and economic viability that this compound brings to the large-scale manufacturing of this important anti-inflammatory agent. google.comgoogle.com
A common synthetic route involves the reaction of this compound with a substituted acetamide (B32628) to form a chloropyridine derivative. patsnap.com This intermediate then undergoes further reactions, including oxidation and coupling, to yield Etoricoxib. patsnap.com The versatility of this compound allows for various synthetic strategies to be employed, all aiming for high yield and purity of the final API. quickcompany.inquickcompany.in
Forging Thiazole (B1198619) Heterocycles
Beyond its role in Etoricoxib synthesis, this compound is also a valuable reagent for the formation of thiazole heterocycles. rsc.orgcolab.ws Thiazoles are a class of sulfur- and nitrogen-containing five-membered rings that are prevalent in many biologically active molecules and pharmaceuticals.
The reaction of this compound with a thiourea (B124793) derivative is a common method for constructing the thiazole ring. google.com This reaction proceeds through a condensation mechanism, where the aldehyde groups of this compound react with the nucleophilic sulfur and nitrogen atoms of thiourea to form the heterocyclic ring. google.com The resulting thiazole can then be further modified to create a diverse range of compounds with potential therapeutic applications. For instance, the synthesis of 2-amino-5-formylthiazole (B86583) can be achieved by reacting chloromalonaldehyde with thiourea. google.com
A Versatile Reagent in General Organic Synthesis
The utility of this compound extends beyond its applications in pharmaceutical synthesis. Its unique chemical properties make it a valuable tool for a variety of transformations in general organic synthesis. evitachem.com
A Gateway to Chlorine and Aldehyde Functionalities
As its name suggests, this compound serves as an excellent reagent for introducing both a chlorine atom and two aldehyde moieties into a molecule. guidechem.comambeed.com The aldehyde groups are highly susceptible to nucleophilic attack, allowing for a wide range of condensation reactions with amines, alcohols, and other nucleophiles. evitachem.com This reactivity enables the construction of diverse molecular scaffolds.
The presence of the chlorine atom further enhances the synthetic utility of the molecule. It can act as a leaving group in substitution reactions or influence the reactivity of the adjacent aldehyde groups. This dual functionality makes this compound a powerful building block for creating complex and highly functionalized organic molecules.
A Cornerstone for Analytical Method Development and Validation
In the highly regulated pharmaceutical industry, the purity and quality of drug substances are of paramount importance. This compound plays a crucial role in ensuring these standards are met through its use in analytical method development and validation. rsc.org
The Gold Standard for Drug Development
In the context of drug development and manufacturing, this compound can be used as a reference standard. lgcstandards.compharmaffiliates.comenamine.net A reference standard is a highly purified compound that is used as a benchmark for analytical tests. chemrj.orgresearchgate.net It allows for the accurate identification and quantification of the compound in a sample, ensuring the quality and consistency of the final drug product. chemrj.org
For APIs where this compound is a potential impurity or a starting material, having a certified reference standard is essential for traceability against pharmacopeial standards set by regulatory bodies like the USP, EP, and JP. enamine.netbebpa.org This allows pharmaceutical companies to develop and validate analytical methods to detect and quantify even trace amounts of this compound, ensuring the safety and efficacy of their products. rsc.orgchemrj.orgresearchgate.net For example, hydrophilic interaction chromatography (HILIC) methods have been developed for the trace analysis of this compound in pharmaceutical materials. rsc.org
Quality Control (QC) Applications
This compound (2-ClMA) serves as a crucial reference standard in various quality control applications, particularly within the pharmaceutical industry. clearsynth.com Its primary role in QC is associated with analytical method development and method validation (AMV). clearsynth.com As a reagent used in the synthesis of thiazole heterocycles, which are precursors to more complex active pharmaceutical ingredients (APIs), ensuring its purity and controlling its levels as a potential impurity is critical. rsc.orgcolab.ws
The compound is supplied with comprehensive characterization data that conforms to regulatory guidelines, making it suitable for use in QC processes for Abbreviated New Drug Applications (ANDA) and during the commercial production of pharmaceuticals. clearsynth.com The availability of well-characterized this compound is essential for validating the analytical methods used to monitor and control impurities in raw materials and final products. kin-tek.com This ensures that the manufacturing process is consistent and that the final drug product meets the required quality and safety standards. kin-tek.com
Low-Level Detection Methods (e.g., HILIC separation)
The detection of trace amounts of this compound is significant, especially as it can be a potential mutagenic impurity in pharmaceutical materials. rsc.org A robust method for its low-level detection has been developed using hydrophilic interaction chromatography (HILIC). rsc.orgcolab.wszhangqiaokeyan.com HILIC is a chromatographic technique well-suited for separating small polar compounds by partitioning them between a polar stationary phase and a mobile phase with a high concentration of an organic solvent. nih.gov
A specific HILIC strategy has been described for the trace analysis of 2-ClMA in APIs. rsc.org This method demonstrates high sensitivity and is a key component of a general control strategy for mutagenic impurities. rsc.org The HILIC method can be part of a tandem liquid chromatography (LC) system, which might combine it with reversed-phase (RP) chromatography to analyze complex samples comprehensively in a single run. helmholtz-munich.de Such setups can pre-fractionate a sample into hydrophilic and hydrophobic components, allowing for independent analysis on different columns. helmholtz-munich.de
The developed HILIC method for 2-ClMA detection has a reported quantitation limit (QL) of 1 ppm and a detection limit (DL) of 0.4 ppm, with respect to a sample concentration of 10 mg/mL. rsc.org
Table 1: HILIC Method Detection Limits for this compound
| Parameter | Value | Sample Concentration |
|---|---|---|
| Quantitation Limit (QL) | 1 ppm | 10 mg/mL |
This table summarizes the performance of the developed HILIC method for trace analysis of 2-ClMA. rsc.org
Investigation of Reactions Involving Triel Bonds
The interaction of this compound and its parent compound, malonaldehyde (MDA), with triel-containing molecules has been a subject of theoretical investigation. nih.govsemanticscholar.org A triel bond is an attractive interaction between a triel atom (from Group 13, such as Boron or Aluminum) and an electron donor. nih.govsemanticscholar.org These interactions are significant and can exhibit characteristics of covalent bonds, playing roles in chemical reactions and biological systems. nih.govsemanticscholar.orgmdpi.com Theoretical studies show that the chlorine substituent in this compound weakens the intramolecular hydrogen bond (IHB) compared to malonaldehyde. nih.govmdpi.comnih.gov This inherent difference influences how it interacts with triel compounds.
Interaction with Triel Atoms (B, Al) and Halogen Substituents (H, F, Cl, Br)
Theoretical studies on malonaldehyde (MDA) complexed with triel halides (TrX₃, where Tr = B, Al and X = H, F, Cl, Br) provide insight into the interactions applicable to this compound. nih.govsemanticscholar.org MDA can engage in a triel bond in three different ways, with the hydroxyl oxygen, the carbonyl oxygen, or the central carbon atom acting as the electron donor. nih.govsemanticscholar.orgresearchgate.net
Interaction Strength: The carbonyl oxygen generally forms a stronger triel bond than the hydroxyl oxygen. nih.govsemanticscholar.orgresearchgate.net Both oxygen atoms are significantly better electron donors than the central carbon atom. nih.govsemanticscholar.orgresearchgate.net In most cases, complexes with AlX₃ exhibit larger interaction energies than their BX₃ counterparts, which is attributed to the larger π-hole values of AlX₃. nih.gov
Halogen Influence: The nature of the halogen substituent on the triel atom also modulates the interaction strength. nih.gov
Effect of Chloro-Substituent: In this compound, the electron-withdrawing nature of the chlorine atom weakens the existing intramolecular hydrogen bond. nih.govresearchgate.net This pre-existing condition affects the subsequent formation and nature of the triel bond complex. The chlorination is predicted by theoretical studies to weaken the hydrogen bond in the isolated molecule. researchgate.net
Table 2: Summary of Triel Bond Interactions with Malonaldehyde (MDA)
| Electron Donor on MDA | Triel Compound (TrX₃) | Relative Interaction Strength | Key Findings |
|---|---|---|---|
| Carbonyl Oxygen | TrX₃ (Tr=B, Al; X=H, F, Cl, Br) | Stronger | Forms a more stable triel bond compared to the hydroxyl oxygen. nih.govsemanticscholar.orgresearchgate.net |
| Hydroxyl Oxygen | TrX₃ (Tr=B, Al; X=H, F, Cl, Br) | Weaker | Interaction coexists with a secondary H···X interaction. nih.govsemanticscholar.org |
This table outlines the interaction modes between malonaldehyde and triel compounds, which serves as a model for understanding the behavior of this compound. nih.govsemanticscholar.orgresearchgate.net
Influence of Triel Bonds on Intramolecular Hydrogen Bonds and Proton Transfer
The formation of a triel bond has a profound and site-dependent influence on the intramolecular hydrogen bond (IHB) and the associated proton transfer within the malonaldehyde framework. nih.govsemanticscholar.org
Enhancement of IHB: When the triel bond forms with the hydroxyl oxygen atom, it enhances the intramolecular hydrogen bond. nih.govsemanticscholar.orgresearchgate.net This strengthening of the IHB promotes proton transfer. nih.govsemanticscholar.orgresearchgate.net This effect is particularly noted in complexes such as MDA-BX₃ (where X = Cl, Br) and MDA-AlX₃ (for all halogens). nih.govmdpi.com In some cases with very strong triel bonds, the interaction is so significant that it leads to proton transfer, altering the character of the covalent and hydrogen bonds. mdpi.com
Weakening of IHB: Conversely, when the triel bond forms with the carbonyl oxygen, it leads to a weakening of the intramolecular hydrogen bond and inhibits proton transfer. nih.govsemanticscholar.orgresearchgate.net
Proton Tunneling: this compound is recognized as a model system for studying resonance-assisted hydrogen bonding (RAHB). nih.govresearchgate.net It is one of the few molecules where hydrogen tunneling related to proton transfer has been observed in cryogenic matrices. nih.govresearchgate.net The formation of an external triel bond would directly compete with and influence this delicate quantum mechanical process. The interaction with triel atoms can either facilitate or hinder the proton's ability to tunnel between the two oxygen atoms by altering the potential energy barrier. nih.gov
The interplay between the inherent properties of this compound, such as its weakened IHB due to the chlorine atom, and the powerful electronic effects of triel bond formation creates a complex system where reaction outcomes can be finely tuned. nih.govmdpi.comresearchgate.net
Advanced Computational and Mechanistic Studies
Quantum Chemical Calculations
Quantum chemical calculations have proven to be an indispensable tool in elucidating the intricate properties of 2-chloromalonaldehyde (2-ClMA). researchgate.netnrel.govrsc.org These computational methods allow for a detailed investigation of its electronic structure, vibrational spectra, and the subtle dynamics of intramolecular processes. researchgate.netresearchgate.netnih.gov
CCSD(T)-based Composite Schemes
For highly accurate energy and property determinations of molecules like this compound, coupled-cluster with single, double, and perturbative triple excitations, known as CCSD(T), is a benchmark method. researchgate.net To achieve high accuracy that rivals experimental results, CCSD(T) calculations are often performed with extended basis sets and extrapolated to the complete basis set (CBS) limit. researchgate.netamazonaws.com While direct CCSD(T) calculations on larger systems can be computationally expensive, composite schemes have been developed to approximate this high level of theory. These schemes typically combine the results of less computationally demanding calculations to estimate the CCSD(T)/CBS energy. nih.govdokumen.pub
For instance, a common approach involves calculating the geometry and harmonic frequencies at a less expensive level of theory, such as density functional theory (DFT), and then applying a higher-level CCSD(T) correction to the energy. dokumen.pub The accuracy of these composite schemes has been shown to be very high, with mean absolute deviations from reference data often within a fraction of a kcal/mol. nih.gov
Hybrid CCSD(T)/DFT Approaches
A powerful and more computationally tractable alternative to full CCSD(T) calculations is the use of hybrid CCSD(T)/DFT methods. nih.govnih.gov These approaches leverage the strengths of both methodologies. Typically, the geometry optimization and the calculation of harmonic vibrational frequencies are performed using a DFT functional, which is computationally efficient. nrel.govnih.gov Subsequently, a single-point energy calculation is performed at the more accurate CCSD(T) level of theory. nih.govnih.gov
This hybrid strategy has been successfully applied to study the structure, thermodynamics, and spectroscopic parameters of various molecules. nih.gov For this compound, such hybrid calculations, for example using the M06-2X functional with a large basis set like 6-311++G(3df,3pd) for the DFT part, have been instrumental in analyzing its vibrational spectra (IR and Raman). researchgate.net These theoretical calculations assist in the assignment of experimental bands and provide insights into the effects of chlorination on the molecule's properties compared to its parent compound, malonaldehyde. researchgate.netnih.govmdpi-res.com
Molecular Dynamics Simulations
While specific, detailed molecular dynamics (MD) simulation findings for this compound are not prevalent in the top search results, the general methodology is highly relevant for studying its dynamic behavior. MD simulations can provide insights into the time-evolution of the system, including conformational changes and the dynamics of proton transfer. researchgate.net For a molecule like this compound, which exhibits intramolecular hydrogen bonding and tautomerism, MD simulations could illuminate the pathways and timescales of these processes.
Frontier Molecular Orbital Analysis
Frontier Molecular Orbital (FMO) theory is a key concept for understanding chemical reactivity. wikipedia.orgyoutube.comyoutube.com It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). youtube.comyoutube.com The energy and spatial distribution of these orbitals provide insights into the molecule's electrophilic and nucleophilic sites.
For this compound, FMO analysis can help predict how it will interact with other molecules. The HOMO would indicate the regions most likely to donate electrons (nucleophilic character), while the LUMO would highlight the regions most susceptible to receiving electrons (electrophilic character). youtube.com Although detailed FMO analysis specific to this compound is not extensively reported in the provided results, it is a standard computational tool that would be applied in a thorough theoretical study of its reactivity. researchgate.netresearchgate.net
Intrinsic Reaction Coordinate Analysis
Intrinsic Reaction Coordinate (IRC) analysis is a computational method used to map out the minimum energy path of a chemical reaction, connecting the transition state to the reactants and products. scm.comiastate.edusubstack.com This analysis is crucial for confirming that a calculated transition state indeed corresponds to the reaction of interest and for understanding the reaction mechanism in detail. iastate.edusubstack.commissouri.edu
In the context of this compound, IRC calculations would be particularly valuable for studying the intramolecular proton transfer process. scispace.com By locating the transition state for this transfer, an IRC analysis could trace the path of the hydrogen atom as it moves from one oxygen atom to the other, providing a detailed picture of the reaction coordinate. scm.com
Study of Tautomerism and Isomerism
The existence of different tautomeric and isomeric forms is a central feature of this compound's chemistry. researchgate.netresearchgate.net Like other β-dicarbonyl compounds, it can exist in keto and enol tautomeric forms. researchgate.netresearchgate.net However, experimental and theoretical studies have shown that the chelated enol isomer, stabilized by an intramolecular hydrogen bond, is the most predominant form. researchgate.netnih.govresearchgate.net
The substitution of a chlorine atom induces significant changes compared to the parent malonaldehyde molecule. It has been observed that chlorination leads to a weakening of the intramolecular hydrogen bond. nih.govmdpi-res.com Furthermore, chlorine substitution stabilizes two open enol conformers, which are present in the gas phase at room temperature, a feature not as prominent in other similar molecules. researchgate.netnih.gov The interconversion between these different forms, a process known as isomerism, can be studied using spectroscopic techniques and theoretical calculations. researchgate.netpw.livebyjus.com
| Feature | Description |
| Predominant Form | Chelated enol isomer with an intramolecular hydrogen bond. researchgate.netnih.govresearchgate.net |
| Effect of Chlorination | Weakens the intramolecular hydrogen bond compared to malonaldehyde. nih.govmdpi-res.com |
| Stable Conformers | Stabilizes two open enol conformers that are present in the gas phase. researchgate.netnih.gov |
| Interconversion | Tautomers and isomers can interconvert, a process influenced by factors like solvent and temperature. pw.livebyjus.com |
Future Research Directions and Outlook
Exploration of Additional Derivatizations and Their Impact on Properties
The bifunctional nature of 2-chloromalonaldehyde, characterized by its two aldehyde groups and a chlorine atom, offers a rich platform for chemical modification. evitachem.com Future research will likely focus on the strategic derivatization of these functional groups to modulate the molecule's physicochemical properties, such as solubility, stability, and reactivity. ddtjournal.comresearchgate.netjfda-online.com
Chemical derivatization is a common strategy to enhance the analytical performance of compounds, for instance in liquid chromatography/electrospray ionization tandem mass spectrometry (LC/ESI-MS/MS) or gas chromatography (GC). ddtjournal.comjfda-online.com For this compound, derivatizing the aldehyde groups could improve ionization efficiency and chromatographic separation, facilitating more sensitive detection in complex matrices. ddtjournal.comrsc.org
Table 1: Potential Derivatization Strategies and Their Expected Impact
| Functional Group Targeted | Potential Reagent Class | Expected Impact on Properties |
|---|---|---|
| Aldehyde Groups | Hydroxylamines, Hydrazines | Improved ionization efficiency for mass spectrometry, formation of stable oximes/hydrazones. ddtjournal.comnih.gov |
| Aldehyde Groups | Alcohols (in acetal (B89532) formation) | Protection of aldehyde groups to allow for selective reaction at the chlorine atom; altered solubility. |
| Chlorine Atom | Nucleophiles (e.g., amines, thiols) | Introduction of new functional groups, potentially leading to novel biological activities or material properties. evitachem.com |
| Entire Molecule | Reagents forming heterocyclic rings | Creation of diverse scaffolds for medicinal chemistry, building on its known use in thiazole (B1198619) synthesis. evitachem.comrsc.org |
Further Elucidation of Quantum Mechanical Phenomena (e.g., Tunneling in Diverse Environments)
This compound has been identified as a compelling model system for studying resonance-assisted hydrogen bonding (RAHB) and quantum tunneling. nih.govresearchgate.net The substitution of a chlorine atom weakens the intramolecular hydrogen bond (IHB) compared to its parent molecule, malonaldehyde, which in turn influences the dynamics of proton transfer. nih.govmdpi.com
Spectroscopic studies using cryogenic matrix isolation have successfully characterized the chelated enol isomer and provided evidence for the tunneling of the hydrogen atom along the IHB. nih.govresearchgate.netrsc.org This tunneling leads to a measurable splitting of the vibrational energy levels. researchgate.netrsc.org In a para-hydrogen matrix, the ground state splitting was determined to be 7.9 ± 0.1 cm⁻¹. rsc.org
Future research is necessary to fully comprehend the influence of the surrounding environment on these quantum effects. dntb.gov.ua Key research questions include:
How does the tunneling rate change in different solvents, from non-polar to polar protic environments?
What is the effect of introducing different impurities or dopants into the cryogenic matrices on the tunneling dynamics? It is known that the presence of ortho-hydrogen (oH₂) impurities in a para-hydrogen (pH₂) matrix can quench the H-tunneling. rsc.org
Can computational models be refined to more accurately predict the tunneling splitting and barrier height in diverse and complex environments, moving beyond the isolated molecule approximation?
Answering these questions will provide a more complete dynamical picture of intramolecular hydrogen tunneling, a fundamental process in many chemical and biological systems. rsc.org
Development of Novel Synthetic Pathways
Currently, several methods exist for the preparation of this compound, including the chlorination of malonaldehyde and synthesis from precursors like mucochloric acid or 1,1,2,3,3-pentachloropropane. evitachem.comgoogle.com While effective, some of these routes involve hazardous reagents or multiple steps. google.com
The future of organic synthesis is increasingly focused on "green" and sustainable methodologies. ekb.eg Therefore, a significant research direction will be the development of novel synthetic pathways that are more environmentally benign, cost-effective, and efficient. scirp.org Potential areas for innovation include:
Catalytic Routes: Exploring new catalytic systems, such as organocatalysis or transition-metal catalysis, to achieve the chlorination of malonaldehyde or related starting materials with higher selectivity and under milder conditions. ekb.eg
Flow Chemistry: Developing continuous flow processes for the synthesis of this compound, which can offer improved safety, scalability, and control over reaction parameters compared to batch processing.
These advanced synthetic strategies could make this valuable reagent more accessible and reduce the environmental impact of its production. google.comgoogle.com
Expanded Applications in Medicinal Chemistry and Materials Science
The primary application of this compound is as a versatile intermediate in the synthesis of pharmaceuticals. evitachem.comrsc.org It is a key building block for the anti-inflammatory drug etoricoxib (B1671761) and is also used in the synthesis of aldose reductase inhibitors and other heterocyclic compounds with potential therapeutic value. evitachem.comgoogle.comchemicalbook.com
Table 2: Known Pharmaceutical Precursor Applications
| Target Compound/Class | Therapeutic Area | Reference |
|---|---|---|
| Etoricoxib | Anti-inflammatory | evitachem.comgoogle.com |
| Aldose Reductase Inhibitors | Diabetes Mellitus | chemicalbook.com |
| Thiazole Heterocycles | General Pharmaceutical Scaffolds | rsc.org |
| Losartan Derivatives | Antihypertensive | google.com |
| 2,5-Dichloropyrimidine | Heterocyclic Intermediate | evitachem.com |
Future research will likely expand upon these foundations. In medicinal chemistry, the strategy of diversity-oriented synthesis could utilize this compound as a starting point to generate large libraries of novel compounds. ekb.eg These libraries could then be screened for a wide range of biological activities, potentially identifying new lead compounds for various diseases.
Beyond pharmaceuticals, the reactivity of this compound has been underexplored in materials science. Its ability to react with nucleophiles through its aldehyde groups suggests potential applications in:
Polymer Chemistry: As a cross-linking agent to modify the properties of polymers containing amine or hydroxyl groups.
Functional Materials: In the synthesis of novel dyes, sensors, or organic electronic materials, where the conjugated system and reactive handles could be exploited to create materials with specific optical or electronic properties.
The exploration of these new frontiers in medicinal chemistry and materials science holds the promise of unlocking significant new value from this versatile chemical compound.
Q & A
Q. What experimental methodologies are commonly employed to characterize the tautomeric forms and conformers of 2-ClMA?
Matrix isolation spectroscopy combined with UV/IR irradiation is the primary method. 2-ClMA is isolated in cryogenic matrices (argon, neon, para-hydrogen) to stabilize its conformers. IR and Raman spectra are recorded to identify vibrational signatures of closed (chelated enol) and open enolic forms. Theoretical calculations (e.g., DFT) assist in band assignments . For reproducibility, experimental protocols must detail deposition temperatures, irradiation wavelengths (e.g., 290–400 nm), and matrix preparation conditions .
Q. How does the choice of matrix material (e.g., argon vs. para-hydrogen) influence the spectroscopic observation of 2-ClMA?
Matrix effects are critical. In argon, 2-ClMA exhibits doublet bands attributed to proton tunneling splitting, while neon matrices suppress tunneling. Para-hydrogen matrices allow temperature-dependent studies of tunneling dynamics, revealing ground-state splitting (7.9 cm⁻¹). Discrepancies in band positions between matrices highlight environmental perturbations on intramolecular hydrogen bonding (IHB) .
Q. What evidence supports the weakening of the intramolecular hydrogen bond (IHB) in 2-ClMA compared to malonaldehyde (MA)?
Chlorination at the C2 position reduces IHB strength, as shown by:
- Blue shifts in UV absorption spectra due to reduced resonance-assisted hydrogen bonding (RAHB).
- Stabilization of open enolic conformers in gas-phase samples at room temperature, unlike MA.
- Theoretical calculations showing longer O–H···O distances and lower proton-transfer barriers .
Advanced Research Questions
Q. How can selective UV irradiation be used to isolate specific enolic conformers of 2-ClMA in cryogenic matrices?
Conformer-selective photoisomerization is achieved by irradiating matrix samples at specific wavelengths (e.g., 290 nm for closed-to-open conversions). Sequential irradiation at varying wavelengths (e.g., 320–400 nm) selectively depletes specific conformers, enabling isolation of single species. This requires precise control of photon flux and wavelength to avoid side reactions .
Q. What computational approaches are used to model trapping sites and matrix effects on 2-ClMA’s conformational dynamics?
Classical molecular dynamics (MD) simulations with anharmonic thermal corrections predict trapping sites in rare gas matrices. Simulations correlate with experimental IR data by modeling impurity-matrix interactions and zero-point movements. For 2-ClMA, larger molecular size and Cl substituent favor alignment along specific crystallographic planes in argon matrices .
Q. How does the presence of ortho-hydrogen (oH₂) impurities in para-hydrogen matrices affect proton tunneling in 2-ClMA?
oH₂ impurities near 2-ClMA quench tunneling by introducing local perturbations. Pure para-hydrogen matrices preserve tunneling splitting (7.9 cm⁻¹), but even 1% oH₂ disrupts this effect. Temperature-dependent IR studies (2–4 K) reveal reversible splitting changes, highlighting the sensitivity of tunneling dynamics to matrix composition .
Q. What methodological challenges arise when reconciling theoretical predictions with experimental data on 2-ClMA’s proton transfer barriers?
Discrepancies often stem from:
- Overestimation of IHB strength in DFT calculations due to incomplete treatment of electron correlation.
- Matrix-induced distortions not accounted for in gas-phase simulations. Hybrid approaches combining multi-configurational wavefunction methods (e.g., CASSCF) with matrix-environment corrections improve accuracy .
Data Reporting and Reproducibility
Q. What guidelines should be followed when documenting matrix isolation experiments for 2-ClMA in research publications?
- Experimental Section : Specify matrix gas purity, deposition temperature, irradiation parameters, and spectrometer resolution.
- Supporting Information : Include raw spectral data, computational input files, and conformer energy calculations.
- Reproducibility : Adhere to journal standards (e.g., Beilstein Journal of Organic Chemistry) by citing prior protocols for known compounds and providing full characterization for new conformers .
Q. How should researchers address contradictions in vibrational band assignments between studies?
Perform isotopic substitution experiments (e.g., deuteration) to confirm mode assignments. Compare results across multiple matrices and theoretical levels (e.g., harmonic vs. anharmonic calculations). Cross-validate with Raman spectra to resolve overlapping IR bands .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
